1-(2,2-Dibromovinyl)-2-fluorobenzene
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Overview
Description
1-(2,2-Dibromovinyl)-2-fluorobenzene is an organic compound characterized by the presence of a dibromovinyl group attached to a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-Dibromovinyl)-2-fluorobenzene can be synthesized through a multi-step process involving the bromination of vinylbenzene derivatives followed by fluorination. One common method involves the use of wet tetra-n-butylammonium fluoride (TBAF·3H₂O) as a fluorine source, which provides the desired compound with high regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dibromovinyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: Transition-metal-catalyzed coupling reactions, such as palladium-catalyzed tandem reactions, are commonly used to form complex structures.
Common Reagents and Conditions
Fluorination: Wet tetra-n-butylammonium fluoride (TBAF·3H₂O) is commonly used for the fluorination of vinylbenzene derivatives.
Coupling Reactions: Palladium catalysts and arylboronic acids are used in tandem reactions to synthesize complex molecules.
Major Products Formed
Fluorinated Derivatives: Fluorination reactions yield (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds.
Indene Derivatives: Palladium-catalyzed reactions produce 1-methyleneindenes.
Scientific Research Applications
1-(2,2-Dibromovinyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties, such as gas separation membranes.
Biological Studies: It is used in the synthesis of biologically active compounds for medicinal research.
Mechanism of Action
The mechanism of action of 1-(2,2-Dibromovinyl)-2-fluorobenzene involves its interaction with specific molecular targets, leading to the formation of various products through substitution and coupling reactions. The presence of the dibromovinyl group facilitates these reactions by providing reactive sites for nucleophilic attack and metal-catalyzed transformations .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dibromovinyl)benzene: Similar in structure but lacks the fluorine atom, leading to different reactivity and applications.
2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile: Another dibromovinyl derivative with distinct properties due to the presence of an imidazole ring.
Uniqueness
1-(2,2-Dibromovinyl)-2-fluorobenzene is unique due to the presence of both dibromovinyl and fluorobenzene groups, which confer specific reactivity and potential for diverse applications in organic synthesis and material science.
Properties
IUPAC Name |
1-(2,2-dibromoethenyl)-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSZHAKTJXEQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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